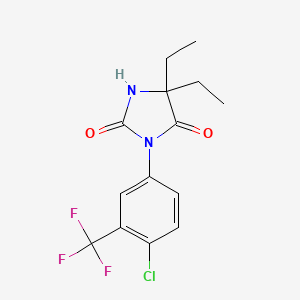
2-Undecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the second position of an eleven-carbon chain. Its molecular formula is C11H22. Alkenes like undec-2-ene are known for their reactivity due to the presence of the double bond, making them valuable intermediates in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Undecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from halogenated undecanes. For example, treating 2-bromoundecane with a strong base like potassium tert-butoxide can result in the formation of undec-2-ene.
Industrial Production Methods
In industrial settings, undec-2-ene can be produced through catalytic cracking of longer-chain hydrocarbons. This process involves breaking down larger molecules into smaller ones, including alkenes, using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain undec-2-ene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecene undergoes various types of chemical reactions, including:
Oxidation: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For example, treating undec-2-ene with a peracid like m-chloroperbenzoic acid can yield the corresponding epoxide.
Reduction: Hydrogenation of undec-2-ene in the presence of a metal catalyst such as palladium or platinum can convert it to undecane.
Addition Reactions: The double bond in undec-2-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For instance, reacting undec-2-ene with bromine results in the formation of 2,3-dibromoundecane.
Common Reagents and Conditions
Oxidation: Peracids, potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and other electrophiles.
Major Products Formed
Epoxides: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From addition reactions with halogens.
Wissenschaftliche Forschungsanwendungen
2-Undecene has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of undec-2-ene in chemical reactions typically involves the reactivity of the carbon-carbon double bond. This double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The specific mechanism depends on the type of reaction and the reagents involved. For example, in hydrogenation reactions, the double bond is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
Vergleich Mit ähnlichen Verbindungen
2-Undecene can be compared with other alkenes of similar structure, such as:
Dec-2-ene: A ten-carbon alkene with a double bond at the second position. It shares similar reactivity but has a shorter carbon chain.
Dodec-2-ene: A twelve-carbon alkene with a double bond at the second position. It has similar chemical properties but a longer carbon chain.
Undec-1-ene: An eleven-carbon alkene with a double bond at the first position. It differs in the position of the double bond, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical properties and reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C11H22 |
|---|---|
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3 |
InChI-Schlüssel |
JOHIXGUTSXXADV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-](/img/structure/B8481179.png)
![7-Hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B8481185.png)


![3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile](/img/structure/B8481205.png)

![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)







